molecular formula C13H20N4O2S B2906389 Lalistat 2

Lalistat 2

Cat. No.: B2906389
M. Wt: 296.39 g/mol
InChI Key: PNYYVHOTXOEBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Lalistat 2 involves several steps, including the formation of a thiadiazole ring and the attachment of piperidine groups. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.

Chemical Reactions Analysis

Lalistat 2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Lalistat 2 has a wide range of scientific research applications, including:

    Chemistry: this compound is used to study the inhibition of lysosomal acid lipase and its effects on lipid metabolism.

    Biology: Researchers use this compound to investigate the role of lysosomal acid lipase in cellular processes, such as autophagy and lipid droplet formation.

    Medicine: this compound is used in studies related to lysosomal storage disorders, such as Wolman disease and cholesteryl ester storage disease, to understand the underlying mechanisms and potential therapeutic approaches.

    Industry: This compound is used in the development of assays to measure lysosomal acid lipase activity in various biological samples.

Mechanism of Action

Lalistat 2 exerts its effects by competitively inhibiting lysosomal acid lipase. This inhibition prevents the enzyme from hydrolyzing cholesteryl esters and triglycerides, leading to the accumulation of these lipids within lysosomes. The molecular target of this compound is the active site of lysosomal acid lipase, where it binds and blocks the enzyme’s activity. This inhibition affects lipid metabolism and can lead to changes in cellular lipid homeostasis .

Comparison with Similar Compounds

Lalistat 2 is unique in its high specificity and potency as a lysosomal acid lipase inhibitor. Similar compounds include:

This compound stands out due to its high specificity for lysosomal acid lipase and its use in detailed mechanistic studies of lipid metabolism.

Properties

IUPAC Name

(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c18-13(17-9-5-2-6-10-17)19-12-11(14-20-15-12)16-7-3-1-4-8-16/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYYVHOTXOEBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NSN=C2OC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Lalistat 2 acts as a specific, irreversible inhibitor of LAL. [] While its exact mechanism of action is not fully elucidated, it's understood to bind directly to LAL, thereby blocking its enzymatic activity. This inhibition prevents the breakdown of lysosomal lipids, particularly cholesteryl esters, leading to their accumulation within lysosomes. [] This accumulation has been observed in various cell types, particularly macrophages, and is linked to altered lipid mediator production. []

ANone: While the provided texts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, its chemical name is 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate. This indicates the presence of piperidine rings, a thiadiazole ring, and a carboxylate group within the molecule. Further information on its structural characteristics would require consultation of chemical databases or the primary literature on the compound's synthesis and characterization.

A: this compound is instrumental in a novel method for measuring LAL activity in dried blood spots (DBS). [, , ] By comparing total lipase activity in a blood sample to the activity in the presence of this compound, researchers can specifically determine LAL activity. [] This method has proven effective in differentiating between healthy individuals, carriers of LAL deficiency, and patients with Wolman disease (WD) or Cholesteryl Ester Storage Disease (CESD). [, , ]

A: Yes, research utilizing this compound in LAL deficiency diagnostics has identified a prevalent mutation, c.894G>A, in the LIPA gene (coding for LAL) among Russian patients. [] This finding underscores the utility of this compound in facilitating genetic studies of LAL deficiency.

A: One study mentions potential “off-target” effects of this compound on neutral lipid hydrolases. [] While the specific details of these effects are not provided, it highlights the need to consider potential interactions with other enzymes when interpreting experimental results. Further research into the specificity of this compound is necessary to fully understand its potential off-target activity.

A: Yes, this compound has been employed to study the role of LAL in lipid metabolism and mediator synthesis in macrophages. [] By acutely inhibiting LAL activity, researchers demonstrated that LAL-mediated lipid hydrolysis within lysosomes contributes significantly to the production of lipid mediators derived from 18:2 and 20:4 fatty acids. [] This highlights the utility of this compound as a tool to dissect the specific functions of LAL in cellular processes.

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